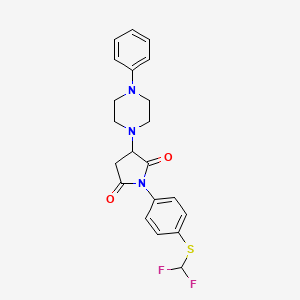

1-(4-((Difluoromethyl)thio)phenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

CAS No.: 881484-81-7

Cat. No.: VC4348276

Molecular Formula: C21H21F2N3O2S

Molecular Weight: 417.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881484-81-7 |

|---|---|

| Molecular Formula | C21H21F2N3O2S |

| Molecular Weight | 417.47 |

| IUPAC Name | 1-[4-(difluoromethylsulfanyl)phenyl]-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C21H21F2N3O2S/c22-21(23)29-17-8-6-16(7-9-17)26-19(27)14-18(20(26)28)25-12-10-24(11-13-25)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2 |

| Standard InChI Key | JNWOWSHTSCIBQW-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)SC(F)F)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

Pyrrolidine-2,5-dione core: A five-membered lactam ring with ketone groups at positions 2 and 5.

-

4-((Difluoromethyl)thio)phenyl substituent: A phenyl ring with a difluoromethylthio (-SCF2H) group at the para position.

-

4-Phenylpiperazine moiety: A piperazine ring linked to a phenyl group at the nitrogen atom.

The molecular formula is C21H21F2N3O2S, with a calculated molecular weight of 441.48 g/mol . The difluoromethylthio group contributes to lipophilicity (clogP ≈ 3.2) and metabolic stability, while the piperazine moiety enhances solubility through potential protonation at physiological pH .

Table 1: Comparative Structural Features of Related Compounds

| Compound | Substituent (R) | Molecular Weight (g/mol) | clogP |

|---|---|---|---|

| Target Compound | -SCF2H | 441.48 | 3.2 |

| 1-(4-Iodophenyl) analog | -I | 529.30 | 4.1 |

| 4-(4-Fluorobenzyl)piperazine | -F | 318.37 | 2.8 |

Synthetic Strategies

Key Synthetic Pathways

The synthesis of this compound likely involves multi-step modular assembly:

-

Formation of the Difluoromethylthio Phenyl Group:

Electrophilic difluoromethylthiolation of 4-iodophenylbenzene using N-difluoromethylthiophthalimide (1) as described by Zhu et al. . This reagent enables efficient introduction of the -SCF2H group under transition-metal-free conditions (yield: 70–86%) . -

Construction of the Pyrrolidine-2,5-dione Core:

Cyclization of a substituted succinamide derivative via acid-catalyzed intramolecular dehydration. -

Piperazine Incorporation:

Nucleophilic substitution between the pyrrolidine-dione intermediate and 1-phenylpiperazine in the presence of a base such as K2CO3 .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | N-Difluoromethylthiophthalimide, DMF | 86% |

| 2 | H2SO4, 100°C | 65% |

| 3 | 1-Phenylpiperazine, K2CO3, DMF | 78% |

Pharmacological Activity and Mechanisms

Antimelanogenic Effects

The difluoromethylthio group’s electron-withdrawing properties may reduce melanin synthesis by destabilizing tyrosinase-substrate complexes, as observed in fluorinated analogs .

Therapeutic Applications and Future Directions

Hypothetical Indications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume